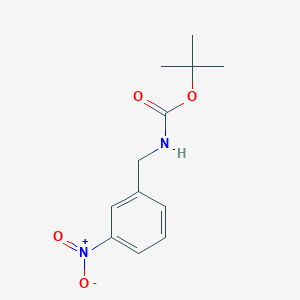

Tert-butyl 3-nitrobenzylcarbamate

Vue d'ensemble

Description

Tert-butyl 3-nitrobenzylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a nitrobenzyl group, and a carbamate functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tert-butyl 3-nitrobenzylcarbamate can be synthesized through several methods. One common approach involves the reaction of 3-nitrobenzylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and results in the formation of the desired carbamate .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 3-nitrobenzylcarbamate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: The major product is typically a nitrobenzyl derivative.

Reduction: The major product is an aminobenzyl derivative.

Substitution: The products vary depending on the nucleophile used but generally include substituted benzyl derivatives.

Applications De Recherche Scientifique

Tert-butyl 3-nitrobenzylcarbamate has several applications in scientific research:

Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions and subsequent deprotection.

Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of tert-butyl 3-nitrobenzylcarbamate involves the formation of a carbamate linkage, which can protect amine groups during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted side reactions. Upon deprotection, the carbamate group is cleaved, releasing the free amine .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tert-butyl carbamate: Similar in structure but lacks the nitrobenzyl group.

3-nitrobenzyl carbamate: Similar but lacks the tert-butyl group.

Boc-protected amines: Commonly used protecting groups in organic synthesis.

Uniqueness

Tert-butyl 3-nitrobenzylcarbamate is unique due to the combination of the tert-butyl and nitrobenzyl groups, which provide both steric protection and potential for further functionalization. This makes it a versatile compound in synthetic chemistry.

Activité Biologique

Tert-butyl 3-nitrobenzylcarbamate (TNB-Carb) is an organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of TNB-Carb, synthesizing data from various sources and highlighting key research findings.

Chemical Structure and Properties

TNB-Carb is characterized by its molecular formula and a molecular weight of approximately 252.27 g/mol. The compound features a tert-butyl group , a nitro group at the meta position of a benzyl moiety, and a carbamate functional group . These structural elements contribute to its stability and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 252.27 g/mol |

| Functional Groups | Tert-butyl, Nitro, Carbamate |

The biological activity of TNB-Carb can be attributed to several mechanisms:

- Enzyme Inhibition : TNB-Carb has been shown to inhibit specific enzymes by binding to their active sites, thus preventing substrate binding and catalytic activity. This property is particularly relevant in drug design, where enzyme inhibitors can serve as therapeutic agents.

- Cell Signaling Modulation : The compound influences cellular signaling pathways by modulating the activity of key proteins and enzymes involved in these processes. This modulation can lead to alterations in gene expression and subsequent cellular responses.

- Interaction with Biological Macromolecules : The nitro group in TNB-Carb facilitates interactions with proteins through hydrogen bonding or hydrophobic interactions, potentially leading to the inhibition or activation of enzymatic activities .

Biological Activities

Research indicates that TNB-Carb exhibits a range of biological activities:

- Antimicrobial Activity : Nitro compounds are known for their antibacterial properties, often acting through redox reactions that induce cellular toxicity in microorganisms. Studies have shown that TNB-Carb may share this property, making it a candidate for further investigation as an antimicrobial agent .

- Anticancer Potential : The presence of the nitro group is associated with antineoplastic activity, which could be leveraged in cancer treatment strategies. Compounds similar to TNB-Carb have demonstrated the ability to induce apoptosis in cancer cells .

- Anti-inflammatory Effects : Preliminary studies suggest that TNB-Carb may exhibit anti-inflammatory properties, potentially through the modulation of inflammatory cytokines or pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of nitro-substituted carbamates, including TNB-Carb:

- A study published in 2022 highlighted the diverse biological activities of nitro compounds, emphasizing their potential as therapeutic agents against various diseases, including infections and cancer .

- In another research effort, TNB-Carb was evaluated for its enzyme inhibition capabilities, showing promising results in modulating specific enzyme activities relevant to metabolic pathways.

Propriétés

IUPAC Name |

tert-butyl N-[(3-nitrophenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(15)13-8-9-5-4-6-10(7-9)14(16)17/h4-7H,8H2,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCSGBFZQTZELO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.